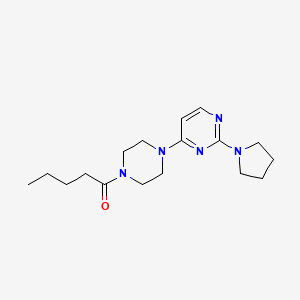

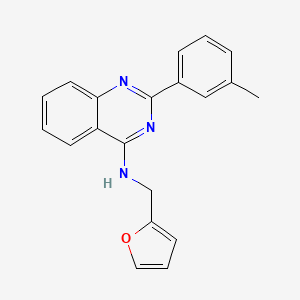

4-(4-戊酰-1-哌嗪基)-2-(1-吡咯烷基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures similar to 4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, often involves condensation reactions. For example, Sondhi et al. (2007) described the synthesis of a range of pyrimidine derivatives by condensing 4-isothiocyanato-4-methylpentan-2-one with various amines under different conditions. These derivatives were further characterized using FT-IR, NMR, MS, and elemental analysis, showcasing the versatility of synthetic approaches for such compounds (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including our compound of interest, is crucial for understanding their potential biological activities. Sekiya, Hata, & Yamada (1983) conducted structure-activity relationship studies on similar compounds, demonstrating the importance of the pyrimidine moiety and the basicity of the piperazinyl group for biological activity. Their work provides insights into the molecular features critical for the activity of such compounds (Sekiya, Hata, & Yamada, 1983).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is influenced by their functional groups. Jang et al. (2010) described the synthesis and immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the synthetic versatility at positions 2, 4, and 6 of the pyrimidine scaffold. Their findings underscore the chemical reactivity of these compounds and their potential for medicinal chemistry optimization (Jang, de Jonghe, Van Belle, Louat, Waer, & Herdewijn, 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and melting point, are essential for their formulation and application. Mattioda et al. (1975) provided an example by synthesizing a series of 4-piperazinopyrimidines and characterizing their pharmacological properties, including physical attributes like solubility that influence their bioavailability and efficacy (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds and stability under various conditions, is crucial for the development of pyrimidine derivatives. The work by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists offers insights into the chemical behavior of these compounds. Their research into the modifications at the 4-position of the piperidine ring to fine-tune pharmacokinetic and physicochemical properties provides valuable information on the chemical properties relevant to pharmaceutical applications (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).

科学研究应用

合成和药理性质

包括与4-(4-戊酰-1-哌嗪基)-2-(1-吡咯烷基)嘧啶相关的化合物在内的嘧啶衍生物已被合成用于各种药理应用。一项研究专注于合成一系列嘧啶衍生物,以获得潜在的抗炎和镇痛活性。这些化合物使用 FT-IR、(1)H NMR、MS 和元素分析进行了表征,并在药理筛选 (Sondhi 等人,2007) 中显示出有希望的结果。

杂环化学

在氢氧化钙或乙醇钠存在下,2-氨基芴与 α, ω-二溴烷缩合,可以形成哌嗪、氮杂环丁烷、吡咯烷、哌啶和六亚甲基亚胺的衍生物。这些化合物与杂环化学有关,并且可以通过多种途径合成 (Barak,1968)。

P2Y12 拮抗剂的开发

与本化合物密切相关的哌嗪基-谷氨酸-嘧啶已开发为有效的 P2Y12 拮抗剂。这些化合物在抑制血小板聚集(心血管疾病中的一个关键因素)中很重要。它们已通过在特定位置进行修饰而针对药代动力学和物理化学性质进行了微调 (Parlow 等人,2009;2010)。

抗组胺活性的合成

通过查耳酮与盐酸胍缩合合成新型嘧啶,得到具有显着抗组胺活性的化合物。将这些化合物与已建立的抗组胺药进行比较,以了解其疗效 (Rahaman 等人,2009)。

属性

IUPAC Name |

1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O/c1-2-3-6-16(23)21-13-11-20(12-14-21)15-7-8-18-17(19-15)22-9-4-5-10-22/h7-8H,2-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJILOHORXGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)